molecular formula C7H12N4O B7882756 N'-hydroxy-3-(3-methylpyrazol-1-yl)propanimidamide

N'-hydroxy-3-(3-methylpyrazol-1-yl)propanimidamide

Cat. No.: B7882756
M. Wt: 168.20 g/mol
InChI Key: YROVLEGKZCWSKT-UHFFFAOYSA-N
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Description

N'-hydroxy-3-(3-methylpyrazol-1-yl)propanimidamide is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research

Preparation Methods

The preparation of N'-hydroxy-3-(3-methylpyrazol-1-yl)propanimidamide involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out by a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they typically involve similar reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

N'-hydroxy-3-(3-methylpyrazol-1-yl)propanimidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds .

Scientific Research Applications

N'-hydroxy-3-(3-methylpyrazol-1-yl)propanimidamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, this compound is used in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of N'-hydroxy-3-(3-methylpyrazol-1-yl)propanimidamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N'-hydroxy-3-(3-methylpyrazol-1-yl)propanimidamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. For example, compounds with similar indole or halogenated hydrocarbon structures may exhibit similar chemical reactivity and applications. this compound may have distinct properties that make it more suitable for certain applications .

Properties

IUPAC Name

N'-hydroxy-3-(3-methylpyrazol-1-yl)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-6-2-4-11(9-6)5-3-7(8)10-12/h2,4,12H,3,5H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROVLEGKZCWSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1)CC/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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